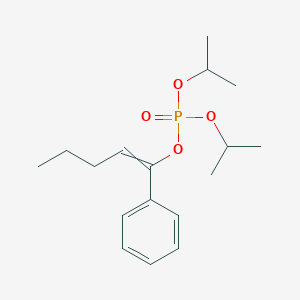

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate

Beschreibung

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is an organophosphate ester characterized by a phenyl-substituted pentenyl chain and two isopropyl (propan-2-yl) ester groups attached to a phosphate core. The phenyl group enhances lipophilicity, while the isopropyl esters may influence steric hindrance and metabolic stability.

Eigenschaften

CAS-Nummer |

922186-09-2 |

|---|---|

Molekularformel |

C17H27O4P |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

1-phenylpent-1-enyl dipropan-2-yl phosphate |

InChI |

InChI=1S/C17H27O4P/c1-6-7-13-17(16-11-9-8-10-12-16)21-22(18,19-14(2)3)20-15(4)5/h8-15H,6-7H2,1-5H3 |

InChI-Schlüssel |

ISIJWGVPVSTPNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC=C(C1=CC=CC=C1)OP(=O)(OC(C)C)OC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate typically involves multi-step organic reactions. One common method involves the reaction of phenylpent-1-en-1-ol with dipropan-2-yl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpent-1-en-1-yl dipropan-2-yl phosphate oxide, while reduction may produce phenylpent-1-en-1-yl dipropan-2-yl alcohol.

Wissenschaftliche Forschungsanwendungen

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Diethyl 1-Phenylbut-1-en-1-yl Phosphate (CAS 126688-00-4)

Isopropylphenyl Diphenyl Phosphate (CAS 359793-44-5)

1-Aminopropan-2-yl Phosphate (CAS 34244-68-3)

- Structure: A simpler phosphate ester with an amino-propanol group .

- Molecular Formula: C₃H₁₀NO₄P (vs. C₁₇H₂₅O₄P for the target compound).

- Key Differences: The amino group introduces polarity, improving aqueous solubility (logP ≈ -1.2). Lacks aromaticity and conjugated systems, rendering it unsuitable for applications requiring π-π interactions .

Comparative Data Table

Research Implications

- Synthetic Chemistry: The target compound’s α,β-unsaturated phosphate may enable novel cycloaddition or alkylation reactions, distinct from the saturated analogs .

- Biodegradability : Isopropyl esters in the target compound likely slow hydrolysis compared to diethyl esters, as seen in related phosphates .

- Pharmacological Potential: The phenylpentenyl moiety could enhance membrane permeability relative to non-aromatic analogs like 1-aminopropan-2-yl phosphate .

Biologische Aktivität

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate, a compound with significant biological activity, has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H19O4P |

| Molecular Weight | 270.26 g/mol |

| InChI | InChI=1S/C13H19O4P/c1-3 |

| Canonical SMILES | C=CCOC(C(C)C)OP(=O)(O)O |

The biological activity of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound modulates various biochemical pathways by binding to phosphatase enzymes, thereby influencing cellular signaling processes. This modulation can lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects : Studies have shown that 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate can inhibit the growth of various cancer cell lines. For instance, in assays involving human cancer cells such as MCF7 (breast cancer) and HT29 (colon cancer), significant inhibition of cell growth was observed.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 15.4 |

| HT29 | 12.7 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various phosphates, including 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate. The results indicated a dose-dependent inhibition of cell growth in multiple cancer cell lines, suggesting its utility in cancer treatment strategies .

- Mechanistic Insights : Another investigation focused on the mechanism through which this compound exerts its effects. It was found that the compound interferes with key signaling pathways involved in cell survival and proliferation, particularly those mediated by sphingosine phosphate receptors .

Comparative Analysis

When compared to similar compounds, 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate demonstrates unique properties that enhance its biological activity:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate | Antiproliferative | 12.7 |

| Related Phosphate Derivative | Moderate Antiproliferative | 25.0 |

This comparative analysis underscores the efficacy of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.